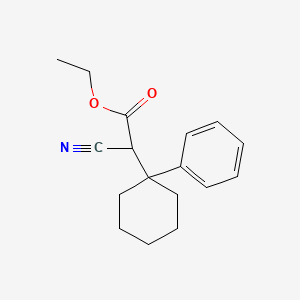
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in organic synthesis due to its multiple reactive centers, making it a valuable building block in the production of various functional and pharmacologically active substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1-phenylcyclohexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the development of biologically active compounds with potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate involves its reactive centers, which allow it to participate in various chemical reactions. The nitrile group can act as an electrophile, while the ester group can undergo nucleophilic attack. These properties enable the compound to interact with different molecular targets and pathways, facilitating the formation of diverse products .
Comparison with Similar Compounds
Ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Contains a nitrile and ester group but lacks the phenylcyclohexyl moiety, making it less complex.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl ester group.
Diethyl malonate: Contains two ester groups and is used in similar synthetic applications but lacks the nitrile group.
The uniqueness of this compound lies in its combination of the phenylcyclohexyl moiety with the nitrile and ester groups, providing a versatile and reactive compound for various applications .
Properties
CAS No. |
25593-96-8 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(1-phenylcyclohexyl)acetate |
InChI |
InChI=1S/C17H21NO2/c1-2-20-16(19)15(13-18)17(11-7-4-8-12-17)14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |
InChI Key |
IEAFBALWZCEACF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


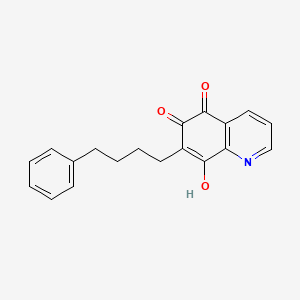
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
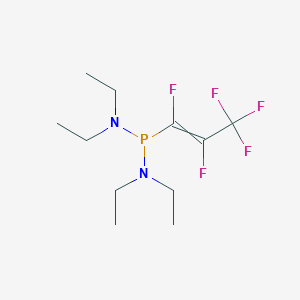
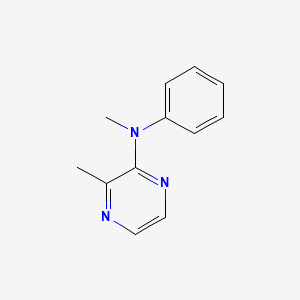

![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
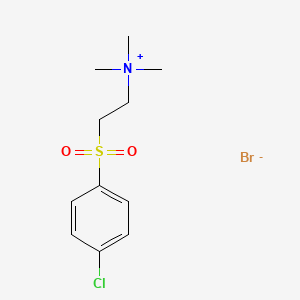
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
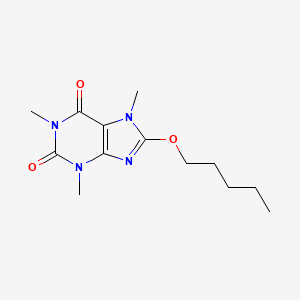



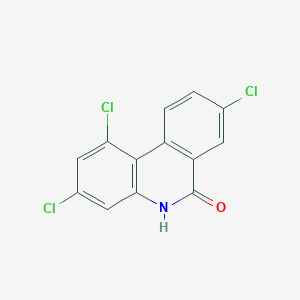
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
